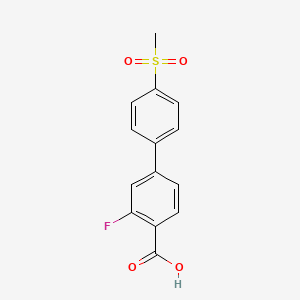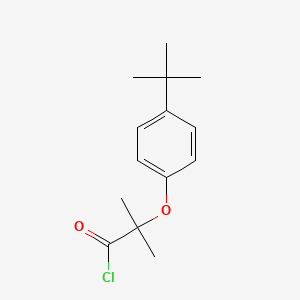
2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride
Descripción general
Descripción
“2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride” is a chemical compound with the empirical formula C12H15ClO2 . Its molecular weight is 226.70 .
Synthesis Analysis
The synthesis of similar compounds involves condensation with phenol followed by alkylation . Another method involves weighing a certain amount of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid, and mixing the raw materials with stirring .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C12H15ClO2 .Aplicaciones Científicas De Investigación
Chiral Auxiliaries in Synthesis : This compound has been used in the synthesis of chiral auxiliaries, leading to the enantioselective synthesis of α-hydroxy acids, crucial for pharmaceutical applications (Basavaiah & Krishna, 1995).
Ion-Selective Sensors : It plays a role in creating polymeric membrane electrodes for ion-selective sensors. Such sensors have applications in environmental monitoring and pharmaceutical analysis (Bandi et al., 2011).
Study of Radical Reactions : Research on sterically hindered aromatic compounds, including this chemical, has provided insights into radical reactions and rearrangements, which are fundamental in organic chemistry (Barclay et al., 1979).
Catalysis in Organic Reactions : It has been used in iron(III) amine-bis(phenolate) complexes for catalytic alkylation, enabling efficient C-C cross-coupling reactions, a key process in the synthesis of various organic compounds (Qian et al., 2011).
Polymerization Catalysts : In the field of polymer science, it has been explored as a component in catalysts for the polymerization of ethylene, contributing to the development of materials with improved properties (Ivanchev et al., 2009).
Protective Groups in Carbohydrate Chemistry : This compound is used in the protection of carbohydrate molecules, a crucial step in the synthesis of complex sugars and glycoconjugates (Kinzy & Schmidt, 1987).
Metal Complex Synthesis and Catalysis : Its derivatives have been synthesized for applications in metal complex formation and catalysis, particularly in ethylene reactions, which are important in industrial processes (Yankey et al., 2014).
Oxidation Studies and New Compound Formation : Research has shown its involvement in redox processes leading to the formation of new compounds, demonstrating its versatility in organic synthesis (Volod’kin et al., 2013).
Antioxidant Synthesis : It has been used in the green synthesis of new antioxidants, highlighting its potential in developing environmentally friendly chemical processes (Guo et al., 2020).
Helicates and Their Catalytic Applications : Its derivatives have been used in synthesizing dinuclear complexes, which have applications in asymmetric catalysis, a crucial area in the production of chiral drugs (Chinnaraja et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophilic carbon of the compound, leading to a change in the molecule’s structure .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride are not well-studied. These properties are crucial in determining the bioavailability of the compound. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Compounds with similar structures have been known to exhibit various biological effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is present
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAABUGJBFBVHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)

![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)

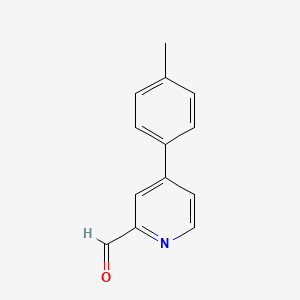
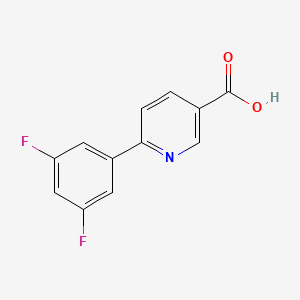


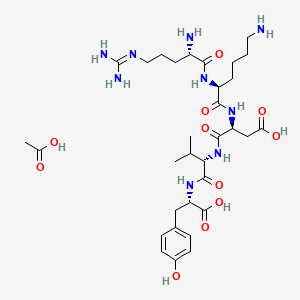

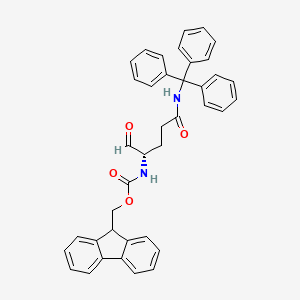
![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)

